

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde CAS number 2199-58-8

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Compound of Interest

Compound Name: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

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An In-depth Technical Guide to **3,5-Dimethyl-1H-pyrrole-2-carbaldehyde** (CAS: 2199-58-8) for Advanced Research and Drug Development

Introduction: Unveiling a Core Heterocyclic Scaffold

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, identified by its CAS number 2199-58-8, is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.^{[1][2][3]} As a substituted pyrrole, this compound belongs to a class of aromatic five-membered rings that are integral to a vast array of natural products and pharmaceuticals.^{[4][5]} The strategic placement of two methyl groups and a reactive carbaldehyde function on the pyrrole core makes it an exceptionally versatile precursor for constructing more complex molecular architectures. Its significance is particularly pronounced in the development of targeted therapeutics, where the pyrrole motif serves as a "privileged scaffold" capable of interacting with diverse biological targets, most notably protein kinases.^{[4][7][8]} This guide offers a comprehensive exploration of its synthesis, properties, reactivity, and critical applications for scientists engaged in cutting-edge drug discovery.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key characteristics of **3,5-Dimethyl-1H-pyrrole-2-carbaldehyde** are summarized below. Spectroscopic data, including ¹H NMR,

are available in public databases and from commercial suppliers, providing essential tools for structural verification and quality control.[9][10]

Property	Value	Reference(s)
CAS Number	2199-58-8	[11][12][13]
Molecular Formula	C ₇ H ₉ NO	[2][11][14]
Molecular Weight	123.15 g/mol	[2][11][13]
Appearance	Solid	
Melting Point	95-99 °C	
IUPAC Name	3,5-dimethyl-1H-pyrrole-2-carbaldehyde	[11]
SMILES	<chem>Cc1cc(C)c(C=O)[nH]1</chem>	[2][11]
InChI Key	RDFZYUOHJBXMJA-UHFFFAOYSA-N	[11]

Core Synthesis Methodologies: Crafting the Pyrrole Framework

The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions providing reliable access to this heterocyclic core. The introduction of the 2-carbaldehyde group is typically achieved via electrophilic formylation of a pre-formed pyrrole ring.

Vilsmeier-Haack Formylation: The Gateway to Pyrrole Aldehydes

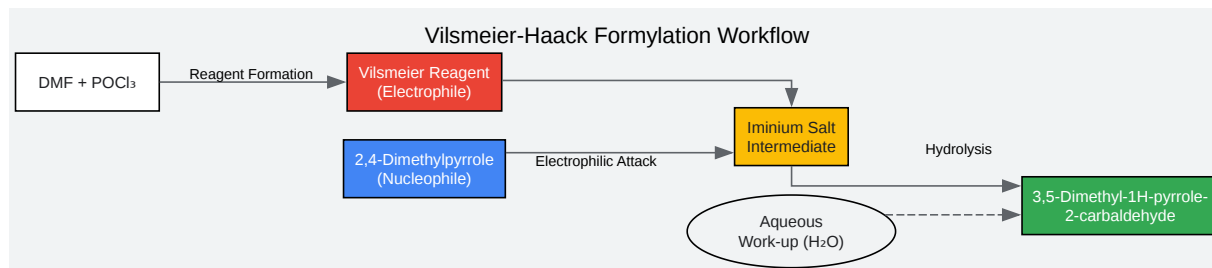
The Vilsmeier-Haack reaction is the most direct and widely employed method for the formylation of electron-rich heterocycles like pyrrole.[15][16][17] The causality behind this choice lies in the reaction's efficiency and mild conditions. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly

phosphorus oxychloride, POCl_3), followed by the electrophilic substitution of the pyrrole ring. [15][16] Due to the electron-donating nature of the nitrogen atom, the electrophilic attack preferentially occurs at the C2 (alpha) position, which is the most electron-rich site.[15]

A step-by-step protocol for the synthesis of the title compound would proceed as follows:

Experimental Protocol: Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.
- **Substrate Addition:** Dissolve 2,4-dimethylpyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
- **Hydrolysis (Work-up):** Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.
- **Extraction & Purification:** Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield **3,5-Dimethyl-1H-pyrrole-2-carbaldehyde** as a solid.



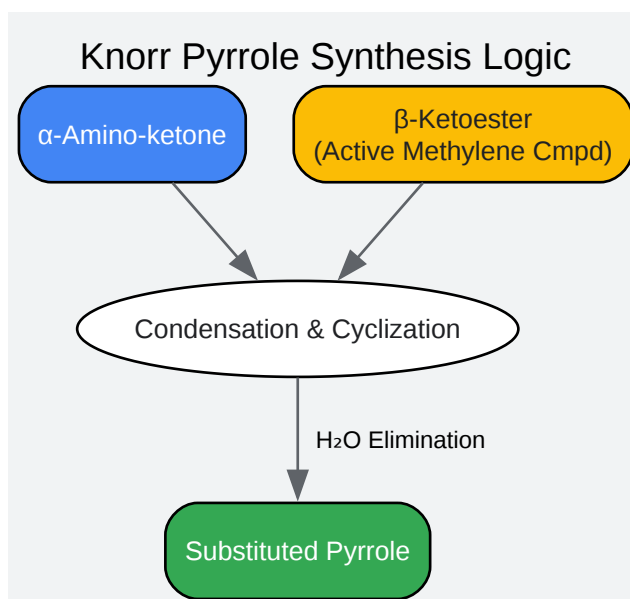
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Caption: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.

Classical Pyrrole Syntheses: Knorr and Paal-Knorr

While Vilsmeier-Haack is used for functionalization, the initial pyrrole ring can be constructed via classical methods like the Knorr and Paal-Knorr syntheses.

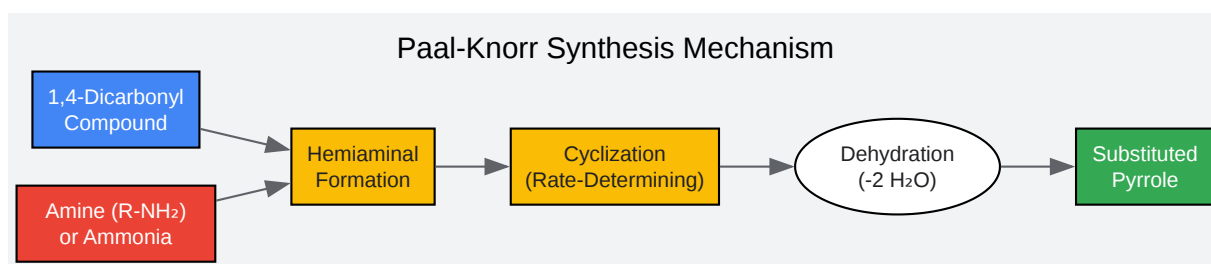
- Knorr Pyrrole Synthesis: This method involves the condensation of an α -amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β -ketoester.^{[18][19]} A significant feature of this synthesis is that the α -amino-ketones are highly reactive and prone to self-condensation, necessitating their in situ preparation, often from an oxime precursor.^{[18][19]}



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Caption: Core components of the Knorr pyrrole synthesis.

- **Paal-Knorr Pyrrole Synthesis:** This is arguably the most straightforward method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.^{[20][21][22]} Mechanistic studies have shown that the reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.^{[22][23][24]} The reaction is often accelerated by a weak acid.^{[21][24]}



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Caption: Key mechanistic steps of the Paal-Knorr synthesis.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of **3,5-Dimethyl-1H-pyrrole-2-carbaldehyde** for drug development professionals lies in its role as a precursor to potent and selective bioactive molecules. The pyrrole scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology.^{[4][7][25]}

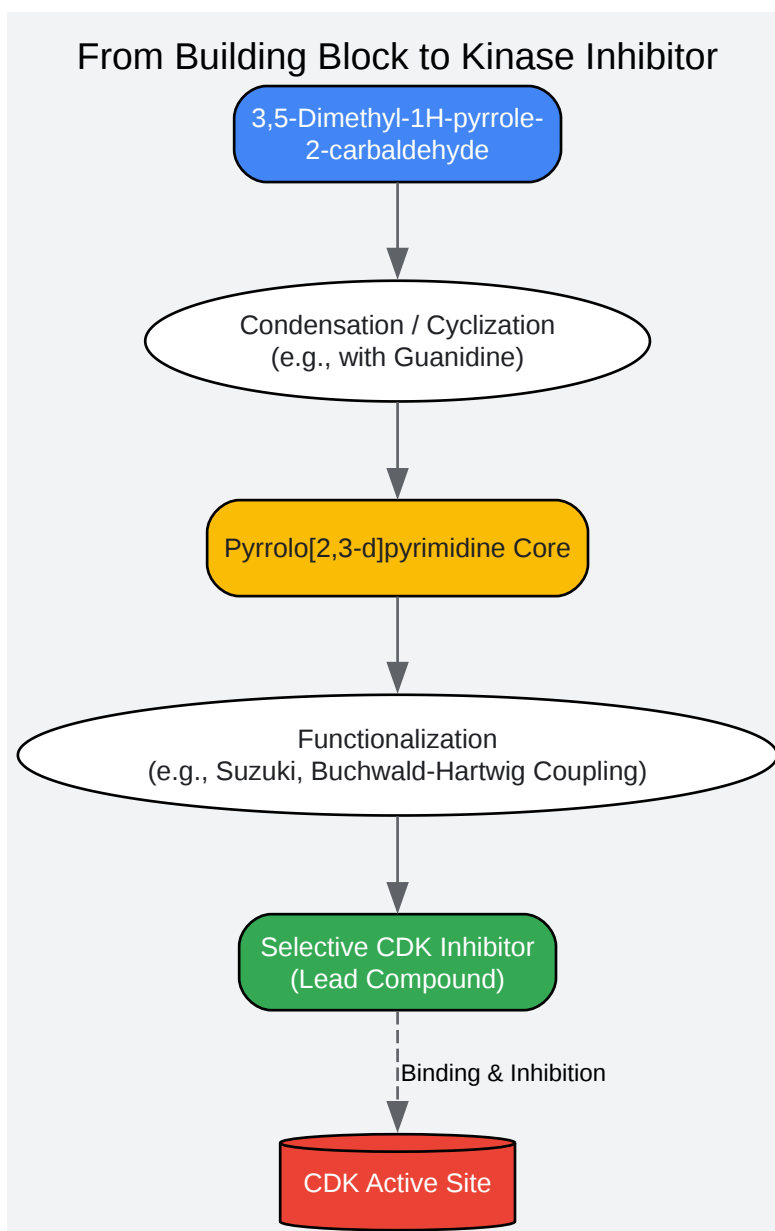
The Pyrrole Core in Anticancer Agents

Pyrrole-containing compounds have demonstrated the ability to modulate numerous cancer-relevant targets, including microtubules, histone deacetylases, and receptor tyrosine kinases.^{[4][26]} Their structural features allow them to fit into ATP-binding pockets of enzymes, making them ideal frameworks for developing kinase inhibitors.^[8]

Focus: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate cell cycle progression. [27] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. [27][28] Several approved and clinical-stage drugs are CDK inhibitors, and the pyrrole core is a recurring motif in their design. [28][29]

- **Rationale for Use:** The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can engage in π -stacking interactions within the kinase active site. The aldehyde group of **3,5-Dimethyl-1H-pyrrole-2-carbaldehyde** is a synthetic handle that allows for the elaboration of the molecule, enabling the construction of fused ring systems (like pyrrolo[2,3-d]pyrimidines) or the attachment of side chains that confer potency and selectivity. [27][28]
- **Therapeutic Strategy:** The development of selective CDK inhibitors is a major goal. For example, after patients develop resistance to CDK4/6 inhibitors (e.g., palbociclib), a compensatory pathway involving CDK2 often becomes active. [27] Therefore, highly selective CDK2 inhibitors are sought after as a next-line therapy. [27] Scaffolds derived from pyrrole-2-carbaldehydes are being actively explored to achieve this selectivity. [27][28]



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Caption: Synthetic logic from the pyrrole aldehyde to a CDK inhibitor.

Conclusion

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 2199-58-8) is far more than a simple chemical intermediate; it is a strategic starting material for the synthesis of high-value, biologically active compounds. Its robust synthesis via Vilsmeier-Haack formylation and the versatile reactivity of its functional groups provide a reliable platform for molecular elaboration. For researchers in drug development, this compound is a validated entry point into the design

of sophisticated heterocyclic systems, most notably selective kinase inhibitors for oncology. A thorough understanding of its chemistry and synthetic utility is essential for leveraging its full potential in the creation of next-generation therapeutics.

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